molecular formula C9H8ClNO B13000151 4-Chloro-5-methoxy-2-methylbenzonitrile

4-Chloro-5-methoxy-2-methylbenzonitrile

Cat. No.: B13000151
M. Wt: 181.62 g/mol
InChI Key: PBUHSNMXLLFQDM-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylbenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-methylbenzonitrile typically involves the nitration of 4-chloro-5-methoxy-2-methylbenzene followed by a dehydration reaction. One common method includes the use of hydroxylamine hydrochloride and a suitable solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction typically yields amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-5-methoxy-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxybenzonitrile
  • 4-Chloro-2-methoxybenzonitrile
  • 4-Methylbenzyl chloride

Comparison: 4-Chloro-5-methoxy-2-methylbenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-5-methoxy-2-methylbenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-6-3-8(10)9(12-2)4-7(6)5-11/h3-4H,1-2H3

InChI Key

PBUHSNMXLLFQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)OC)Cl

Origin of Product

United States

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